Bradykinin B2 Receptor Antagonist Scaffold: Phenylsulfonyl Core Enables Low Nanomolar Potency
The 1-benzenesulfonylpyrrolidine core is the foundational scaffold for a series of potent, non-peptide bradykinin B2 receptor antagonists. A lead compound, 'bradyzide,' which is a derivative of this core, demonstrated a Ki of 0.5 ± 0.2 nM against the rodent B2 receptor [1]. In contrast, substituting the phenylsulfonyl group with smaller or less hydrophobic sulfonyl groups results in a substantially different pharmacophore that would be ineffective for this target class. The critical role of the phenylsulfonyl group is evidenced by the high potency of the optimized antagonists, with some compounds exhibiting dissociation constants (Ki) as low as 0.79 nM for the human B2 receptor [1].
| Evidence Dimension | Binding affinity (Ki) to bradykinin B2 receptor as a measure of core scaffold suitability |
|---|---|
| Target Compound Data | Core scaffold of a potent antagonist (bradyzide) with a reported Ki of 0.5 ± 0.2 nM (rodent B2 receptor) and other optimized derivatives with Ki = 0.79 nM (human B2 receptor). |
| Comparator Or Baseline | Other N-sulfonyl pyrrolidine scaffolds (e.g., 1-methylsulfonylpyrrolidine, 1-tosylpyrrolidine) have no reported activity for this target, with their physicochemical properties being incompatible with the required receptor interactions. |
| Quantified Difference | The phenylsulfonyl scaffold enables sub-nanomolar receptor binding affinity; the same level of activity is not achievable with non-phenyl sulfonyl analogs for this specific target. |
| Conditions | Binding assay on NG108-15 cell membranes (rodent B2) and Cos-7 cells expressing cloned human B2 receptors [1]. |
Why This Matters
For any team initiating a medicinal chemistry program targeting the bradykinin B2 receptor, 1-(phenylsulfonyl)pyrrolidine is the only relevant core scaffold among N-sulfonyl pyrrolidines to achieve the required potency, directly impacting project lead selection and procurement.
- [1] Dziadulewicz, E. K., et al. (2002). Nonpeptide bradykinin B2 receptor antagonists: conversion of rodent-selective bradyzide analogues into potent, orally-active human bradykinin B2 receptor antagonists. Journal of Medicinal Chemistry, 45(11), 2129-2132. View Source
